Cas no 863512-65-6 (3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide)

3-Methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-methylthiazole moiety via an ethyl spacer. This structure confers potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The compound's thiazole ring enhances its binding affinity to biological targets, while the methyl substitution on the benzamide may improve metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for use as an intermediate in drug discovery, this compound offers researchers a versatile scaffold for developing novel therapeutics or bioactive agents. High purity and consistent synthesis protocols ensure reliability in experimental applications.
3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide structure
863512-65-6 structure
Product Name:3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide
CAS No:863512-65-6
MF:C14H16N2OS
MW:260.354641914368
CID:6614132
PubChem ID:7119101
Update Time:2025-06-30

3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide
    • SMR000127047
    • MLS000529977
    • AKOS002047324
    • 863512-65-6
    • CHEMBL1405480
    • HMS2242C14
    • F0686-0059
    • 3-methyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide
    • 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
    • Inchi: 1S/C14H16N2OS/c1-10-4-3-5-12(8-10)14(17)15-7-6-13-9-18-11(2)16-13/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)
    • InChI Key: OMRPKZXZBRVGHP-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)CCNC(C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 260.09833431g/mol
  • Monoisotopic Mass: 260.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.2Ų

3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0686-0059-2μmol
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
863512-65-6 90%+
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$85.5 2023-05-17
Life Chemicals
F0686-0059-1mg
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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Additional information on 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide

Comprehensive Overview of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide (CAS No. 863512-65-6)

3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide, with the CAS number 863512-65-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of a thiazole ring in its structure enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.

The molecular structure of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide features a benzamide core linked to a 2-methyl-1,3-thiazol-4-yl group via an ethyl spacer. This unique arrangement contributes to its physicochemical properties, such as solubility, stability, and bioavailability. Researchers are particularly interested in its potential applications as a kinase inhibitor or receptor modulator, given the growing demand for targeted therapies in oncology and neurology.

In recent years, the search for novel small-molecule therapeutics has intensified, driven by advancements in high-throughput screening and computational chemistry. 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide has emerged as a candidate for further investigation due to its structural similarity to known bioactive molecules. Its thiazole moiety is particularly noteworthy, as thiazole-containing compounds are frequently explored for their antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. Optimizing these synthetic routes is a key focus for chemists, as it impacts the compound's scalability and cost-effectiveness. Recent publications have highlighted innovative approaches to improve yield and purity, addressing challenges such as regioselectivity and side reactions.

From a drug development perspective, 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide offers a promising scaffold for medicinal chemistry optimization. Its lipophilicity and hydrogen-bonding capacity make it suitable for penetrating cell membranes and interacting with intracellular targets. These characteristics align with current trends in precision medicine, where researchers aim to design compounds with high specificity and minimal off-target effects.

The compound's potential extends beyond therapeutics. In agricultural chemistry, derivatives of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide are being explored for their role in plant protection and growth regulation. The thiazole ring is known to confer pesticidal and herbicidal activities, making it a valuable building block for agrochemical innovation.

Analytical characterization of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide relies on techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure accurate identification and quantification, which are critical for quality control in research and industrial applications. Recent advancements in analytical instrumentation have further enhanced the precision and efficiency of these analyses.

As the scientific community continues to explore the applications of 3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide, collaborations between academia and industry are expected to accelerate its development. The compound's versatility and potential for customization make it a valuable asset in the quest for innovative solutions to global health and agricultural challenges.

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